molecular formula C24H33NO2S B15035402 2-{[2,4,6-Tri(propan-2-yl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline

2-{[2,4,6-Tri(propan-2-yl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B15035402
M. Wt: 399.6 g/mol
InChI Key: FXDGXWXFPGHGRS-UHFFFAOYSA-N
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Description

2-[(2,4,6-triisopropylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a sulfonyl group attached to a tetrahydroisoquinoline ring, which is further substituted with triisopropylphenyl groups. These structural elements contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4,6-triisopropylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common method involves the sulfonylation of 1,2,3,4-tetrahydroisoquinoline with 2,4,6-triisopropylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4,6-triisopropylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

2-[(2,4,6-triisopropylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2,4,6-triisopropylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophilic center, facilitating reactions with nucleophiles. Additionally, the tetrahydroisoquinoline ring can interact with various biological receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-triisopropylbenzenesulfonyl hydrazide: Similar in structure but contains a hydrazide group instead of a tetrahydroisoquinoline ring.

    2,4,6-triisopropylbenzenesulfonyl chloride: Used as a precursor in the synthesis of the target compound.

    2,4,6-triisopropylphenylsulfonyl hydrazine: Another related compound with a hydrazine group.

Uniqueness

2-[(2,4,6-triisopropylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of a sulfonyl group with a tetrahydroisoquinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H33NO2S

Molecular Weight

399.6 g/mol

IUPAC Name

2-[2,4,6-tri(propan-2-yl)phenyl]sulfonyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C24H33NO2S/c1-16(2)21-13-22(17(3)4)24(23(14-21)18(5)6)28(26,27)25-12-11-19-9-7-8-10-20(19)15-25/h7-10,13-14,16-18H,11-12,15H2,1-6H3

InChI Key

FXDGXWXFPGHGRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2CCC3=CC=CC=C3C2)C(C)C

Origin of Product

United States

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